molecular formula C6H13N5O4 B554745 H-D-Arg(NO2)-OH CAS No. 66036-77-9

H-D-Arg(NO2)-OH

Cat. No.: B554745
CAS No.: 66036-77-9
M. Wt: 219.2 g/mol
InChI Key: MRAUNPAHJZDYCK-SCSAIBSYSA-N
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Description

H-D-Arg(NO2)-OH, also known as D-Nitroarginine, is a derivative of the amino acid arginine. It is characterized by the presence of a nitro group (-NO2) attached to the guanidine group of arginine. This compound is primarily used in research settings to study the role of nitric oxide in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Arg(NO2)-OH typically involves the nitration of arginine. One common method is the reaction of arginine with nitric acid under controlled conditions to introduce the nitro group. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality. The final product is often purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-D-Arg(NO2)-OH undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitrate derivatives.

    Reduction: The nitro group can be reduced to an amino group, converting the compound back to arginine.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

    Oxidation: Nitrate derivatives of arginine.

    Reduction: Arginine or its derivatives.

    Substitution: Various substituted arginine derivatives depending on the nucleophile used.

Scientific Research Applications

H-D-Arg(NO2)-OH is widely used in scientific research due to its ability to modulate nitric oxide levels. Some key applications include:

    Chemistry: Used as a reagent in the synthesis of other nitrogen-containing compounds.

    Biology: Employed in studies of nitric oxide’s role in cellular signaling and immune response.

    Medicine: Investigated for its potential therapeutic effects in conditions related to nitric oxide dysregulation, such as cardiovascular diseases.

    Industry: Utilized in the development of nitric oxide sensors and other analytical tools.

Mechanism of Action

H-D-Arg(NO2)-OH exerts its effects primarily by modulating the production of nitric oxide. The nitro group can be reduced to release nitric oxide, which then interacts with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. This modulation of nitric oxide levels can influence processes such as vasodilation, neurotransmission, and immune response.

Comparison with Similar Compounds

Similar Compounds

    L-Nitroarginine: Another nitro derivative of arginine, but with the L-configuration.

    N-Nitroarginine Methyl Ester (L-NAME): A widely used nitric oxide synthase inhibitor.

    D-Nitroarginine Methyl Ester (D-NAME): Similar to L-NAME but with the D-configuration.

Uniqueness

H-D-Arg(NO2)-OH is unique due to its specific stereochemistry (D-configuration) and the presence of the nitro group, which allows it to specifically modulate nitric oxide levels in biological systems. This makes it a valuable tool in research settings for studying the role of nitric oxide in various physiological and pathological processes.

Properties

IUPAC Name

(2R)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N5O4/c7-4(5(12)13)2-1-3-9-6(8)10-11(14)15/h4H,1-3,7H2,(H,12,13)(H3,8,9,10)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAUNPAHJZDYCK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)O)N)CN=C(N)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216246
Record name D-Ornithine, N5-(imino(nitroamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66036-77-9
Record name D-Ornithine, N5-(imino(nitroamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066036779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Ornithine, N5-(imino(nitroamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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